Nucleoside oQ

Beschreibung

Context of Hypermodified Nucleosides in RNA Biology

RNA modifications are chemical alterations introduced to RNA nucleotides post- or co-transcriptionally by a variety of enzymes, termed "writers". genesilico.pl These modifications can profoundly impact RNA structure and function. genesilico.pl With over 170 distinct RNA modifications identified across various RNA classes, the chemical diversity within RNA is substantial. genesilico.pl Some modifications are reversible, removed by "eraser" enzymes, allowing for dynamic adaptation to changing cellular or environmental conditions. genesilico.pl Modified RNA molecules can also be recognized by specific "reader" proteins, which further influence their fate and function. genesilico.plwikipedia.org

Transfer RNA (tRNA) is particularly rich in modified nucleosides, with over 100 structurally characterized modifications. nih.gov These modifications are often concentrated in the anticodon loop, where they play crucial roles in decoding mRNA codons during protein synthesis. Hypermodifications represent a class of complex modifications involving significant structural changes to the canonical bases, often requiring multiple enzymatic steps for their biosynthesis. nih.gov These hypermodified nucleosides in the anticodon loop contribute significantly to the fidelity and efficiency of protein synthesis. nih.gov

Discovery and Initial Characterization of Nucleoside oQ

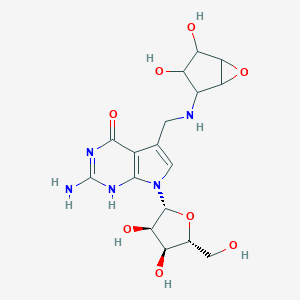

This compound, also identified by the name epoxyqueuosine, was discovered in transfer RNA from Escherichia coli. nih.govontosight.aiscispace.comontosight.ai It was characterized as a modified nucleoside containing a 7-deazaguanine base. nih.gov Specifically, its structure was elucidated as 7-{5-[(3,4-epoxy-2,5-dihydroxycyclopent-1-yl)amino]methyl}-7-deazaguanosine. nih.govontosight.aiscispace.com This structure consists of a 7-deazaguanine base linked to a cyclopentene ring that is further modified with hydroxyl and epoxy groups. nih.gov

The discovery of this compound was notable as it constituted the first report of epoxide formation occurring during the post-transcriptional processing of RNA. nih.govontosight.aiscispace.com Research indicated that isomerization of oQ can occur readily under alkaline conditions, leading to a rearranged product denoted as oQ'. nih.govontosight.aiscispace.com this compound serves as a precursor in the biosynthetic pathway of the hypermodified nucleoside queuosine (Q). The biosynthesis of queuosine is a multi-step process initiated from guanosine within the tRNA molecule itself. nih.gov

Role of RNA Modifications in Cellular Processes

RNA modifications are integral to a wide array of cellular processes and have been implicated in various human diseases. They influence critical aspects of RNA metabolism, including splicing, polyadenylation, transport, localization, translatability, and stability. genesilico.pl Furthermore, these modifications are important for the interactions between RNA molecules and other cellular components, particularly proteins and ribonucleoproteins. genesilico.pl

The presence of modified nucleosides in tRNA, such as queuosine derived from this compound, is essential for the accurate translation of the genetic code. Queuosine, located in the wobble position of certain tRNAs, plays a crucial role in recognizing codons and interacting with ribosomes, thereby contributing to the fidelity and efficiency of protein synthesis. nih.gov Beyond its direct role in translation, queuosine has been implicated in other cellular processes, including the response to nutritional stress and the regulation of gene expression. nih.gov

Eigenschaften

CAS-Nummer |

107865-20-3 |

|---|---|

Molekularformel |

C17H23N5O8 |

Molekulargewicht |

425.4 g/mol |

IUPAC-Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28)/t5-,7?,8-,9?,10?,11-,12?,13?,16-/m1/s1 |

InChI-Schlüssel |

RRCFLRBBBFZLSB-MPMHWICOSA-N |

SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O |

Isomerische SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N)CNC4C(C(C5C4O5)O)O |

Kanonische SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N)CNC4C(C(C5C4O5)O)O |

Synonyme |

nucleoside oQ |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Nucleoside Oq

Precursor Status of Nucleoside oQ in Queuosine (Q) Maturation

This compound holds a key position as the immediate precursor to queuosine (Q) in the bacterial biosynthetic pathway pnas.orgnih.gov. Following the insertion of the preQ1 base into the tRNA molecule by tRNA-guanine transglycosylase (TGT), subsequent enzymatic modifications occur directly on the tRNA to transform preQ1 into oQ, and then oQ into Q pnas.orgnih.govnih.gov. This highlights that oQ is not a free nucleoside that is later incorporated, but rather an intermediate formed within the tRNA structure itself pnas.orgnih.govnih.gov.

Enzymatic Formation of this compound within tRNA

The formation of this compound from its precursor within the tRNA molecule is catalyzed by a specific enzyme.

Role of S-Adenosylmethionine:tRNA Ribosyltransferase-Isomerase in this compound Generation

The enzyme responsible for the formation of this compound within tRNA is S-adenosylmethionine:tRNA ribosyltransferase-isomerase, also known as QueA nih.govebi.ac.ukebi.ac.ukresearchgate.netwikigenes.org. This enzyme catalyzes a unique reaction involving the transfer and isomerization of the ribosyl moiety from S-adenosyl-L-methionine (AdoMet) to the 7-aminomethyl-7-deazaguanine (preQ1) base already incorporated at position 34 (the wobble position) of the tRNA nih.govebi.ac.ukebi.ac.ukresearchgate.netuniprot.org. This reaction results in the formation of the 2,3-epoxy-4,5-dihydroxycyclopentane ring characteristic of the oQ nucleoside, along with the release of adenine and methionine ebi.ac.ukresearchgate.netuniprot.org. The use of the ribosyl portion of AdoMet as a donor in this manner is considered an unprecedented enzymatic reaction nih.govresearchgate.net. Kinetic studies of the Escherichia coli QueA enzyme have indicated a fully ordered sequential bi-ter kinetic mechanism, where preQ1-tRNA binds first, followed by AdoMet, and products are released in the order of adenine, methionine, and then oQ-tRNA nih.gov.

Enzymatic Reduction of this compound to Queuosine (Q)

The final step in the biosynthesis of queuosine involves the reduction of the epoxide moiety of this compound to form the cyclopentene ring of queuosine nih.govoup.comresearchgate.net. This critical step is catalyzed by the enzyme epoxyqueuosine (oQ) reductase, also known as QueG pnas.orgnih.govoup.comresearchgate.netacs.orguniprot.org.

Characterization of Epoxyqueuosine (oQ) Reductase (QueG)

Epoxyqueuosine reductase (QueG) is the enzyme that catalyzes the two-electron reduction of the epoxide group in tRNA-bound oQ to produce tRNA-bound Q oup.comresearchgate.net. QueG was identified relatively recently, despite the oQ to Q conversion being known for decades pnas.orgacs.org. Interestingly, QueG shares distant homology with cobalamin-dependent reductive dehalogenases (RdhAs), enzymes typically involved in the dehalogenation of organic compounds in anaerobic respiration pnas.orgnih.govoup.comnih.gov. This similarity suggests a link between cobalamin metabolism and tRNA modification nih.gov. QueG is a cobalamin-dependent, iron-sulfur cluster-containing protein oup.comresearchgate.netpdbj.orgrcsb.org. Studies on the structure of QueG, such as that from Streptococcus thermophilus, have revealed that the enzyme harbors a redox chain consisting of two [4Fe-4S] clusters and a cob(II)alamin cofactor nih.gov.

Mechanistic Insights into Cobalamin-Dependent QueG Activity

The catalytic mechanism of QueG involves the cobalamin (vitamin B12) cofactor pnas.orgnih.govoup.comnih.gov. Structural studies have shown that the oQ substrate is positioned in the active site in close proximity to the cobalt center of the cobalamin nih.gov. A proposed mechanism involves the nucleophilic attack of cob(I)alamin on the oQ epoxide, leading to the formation of a transient cob(III)alamin-substrate adduct oup.com. This adduct is then thought to dissociate upon reduction and protonation, yielding cob(II)alamin and the product, queuosine oup.com. Conserved amino acid residues, such as a tyrosine and an aspartate, are implicated as potential proton donors to the epoxide leaving group during this reductive process nih.gov. The cobalamin cofactor in QueG is typically bound in a base-off conformation nih.gov.

Involvement of Iron-Sulfur Clusters in QueG Catalysis

QueG contains iron-sulfur clusters, specifically two [4Fe-4S] clusters, which are essential for its activity nih.govoup.comresearchgate.netnih.govpdbj.org. These clusters are part of a redox chain within the enzyme nih.gov. The iron-sulfur clusters are believed to play a role in delivering reducing electrons to the cobalamin cofactor pnas.orgnih.gov. This electron transfer is necessary to regenerate the nucleophilic cob(I)alamin state required for the reaction with oQ pnas.orgoup.comnih.gov. The positioning of these clusters relative to the cobalamin is conserved between QueG and reductive dehalogenases nih.gov. Protein film electrochemistry studies have shown that the [4Fe-4S] clusters in QueG have redox potentials suitable for reducing the cobalamin cofactor oup.compdbj.org.

Environmental and Nutritional Influences on this compound Biosynthesis in Prokaryotes

The formation and metabolic conversion of this compound in prokaryotes are subject to environmental and nutritional factors, particularly oxygen availability and the presence of cobalamin (vitamin B12) and cobalt. Studies have shown that oQ is formed when E. coli or Salmonella typhimurium are cultured in a glucose-salt medium nih.govasm.org. Interestingly, the formation of oQ under these conditions was found to be independent of molecular oxygen nih.govasm.org.

The balance between oQ and its reduced form, queuosine (Q), is significantly influenced by the cellular environment. Supplementation of the growth medium with cobalamin leads to the conversion of oQ-containing tRNAs to Q-containing tRNAs nih.govasm.org. Furthermore, under strictly anaerobic growth conditions, considerable amounts of queuosine are present in the tRNAs of E. coli and S. typhimurium when the bacteria are grown in the presence of cobalt ions, using glycerol as a carbon source and fumarate as an electron acceptor nih.govasm.org. These specific anaerobic conditions are known to induce the biosynthesis of cobalamin nih.govasm.org. The observed shift from oQ accumulation to Q presence under anaerobic conditions is attributed to the oxygen sensitivity of the QueG enzyme, the epoxyqueuosine reductase responsible for converting oQ to Q researchgate.net.

These findings highlight that the cellular redox state, dictated by oxygen availability, and the nutritional supply of cobalt, a key component for cobalamin biosynthesis, are critical environmental and nutritional factors that influence the levels of this compound and its metabolic fate in prokaryotes.

Below is a summary of the observed influence of growth conditions on oQ and Q levels in E. coli and S. typhimurium:

| Growth Condition | Oxygen Level | Cobalamin/Cobalt Availability | Predominant Nucleoside in tRNA | Source |

| Glucose-salt medium | Aerobic | Not specified (presumably low) | This compound | nih.govasm.org |

| Glucose-salt medium + Cobalamin | Aerobic | High | Nucleoside Q | nih.govasm.org |

| Glycerol, Fumarate, Cobalt ions | Anaerobic | High (Cobalamin biosynthesis induced) | Nucleoside Q | nih.govasm.orgresearchgate.net |

Post-Transcriptional Isomerization and Rearrangements of this compound

Beyond its role as a metabolic intermediate in queuosine biosynthesis, this compound is also susceptible to post-transcriptional modifications, specifically isomerization and rearrangements. Research has demonstrated that isomerization of oQ can occur readily under alkaline conditions acs.orgresearchgate.net. This process yields a rearrangement product denoted as oQ' acs.orgresearchgate.net.

The rearranged product, oQ', has been characterized structurally as 7-{5-[(3,4-epoxy-2,5-dihydroxycyclopent-1-yl)amino]methyl}-7-deazaguanosine acs.orgresearchgate.net. This chemical transformation involves a rearrangement of the epoxycyclopentane moiety of this compound acs.orgresearchgate.net. The observation of this epoxide formation during post-transcriptional processing of RNA was a notable finding acs.orgresearchgate.net.

The susceptibility of this compound to isomerization under alkaline conditions is particularly relevant in the context of analytical techniques used to study RNA modifications, such as mass spectrometry acs.orgresearchgate.netnih.gov. Chemical instabilities, including isomerization reactions, can potentially distort the accurate quantification and identification of modified nucleosides acs.orgresearchgate.netnih.gov. The isomerization of oQ under alkaline conditions serves as an example of such chemical instability that needs to be considered during the analysis of RNA modifications acs.orgresearchgate.netresearchgate.netnih.gov.

Biological Distribution and Localization of Nucleoside Oq

Occurrence of Nucleoside oQ Precursor and Queuosine in Transfer RNA (tRNA)

Queuosine (Q) is a highly conserved modified nucleoside present in specific tRNAs. Its biosynthesis pathway in bacteria involves several steps, including the formation of precursors such as preQ0, preQ1, and this compound (epoxyqueuosine), before the final insertion and modification within the tRNA molecule. While eukaryotes utilize a salvage pathway to incorporate the base queuine directly into tRNA, bacteria possess the complete de novo biosynthetic machinery. oup.comportlandpress.comwikipedia.orgacs.org

Species-Specific Distribution of Queuosine in Bacterial Systems (e.g., Escherichia coli, Salmonella typhimurium)

Queuosine is widely distributed among bacterial species. oup.comportlandpress.com The de novo biosynthesis pathway for queuosine has been particularly well-studied in enterobacteria such as Escherichia coli and Salmonella typhimurium. portlandpress.comnih.govasm.org These bacteria are capable of synthesizing the queuine base from guanosine-5′-triphosphate (GTP) through a series of enzymatic reactions involving proteins like QueC, QueD, QueE, and QueF, leading to the formation of precursors like preQ0 and preQ1. oup.comportlandpress.comnih.govnih.gov this compound (epoxyqueuosine) has also been identified as a precursor in Escherichia coli and Salmonella typhimurium, being subsequently reduced to queuosine in a process that can be cobamide-dependent under certain conditions. asm.orgnih.gov

Research findings highlight the presence of the queuosine modification system in a wide variety of bacteria across different phyla, including both Gram-negative and Gram-positive species. nih.gov Studies in E. coli and Salmonella typhimurium have demonstrated the essential nature of specific genes, such as tgt (tRNA-guanine transglycosylase), for the incorporation of the queuine precursor into tRNA. nih.govelifesciences.org

A study investigating the impact of queuosine modification on sense codon reassignment in E. coli further underscores its presence and functional importance in this organism. frontiersin.org Similarly, research into the role of queuosine in Vibrio cholerae demonstrates its involvement in translational reprogramming and aminoglycoside tolerance. elifesciences.org

Identification of Specific tRNAs Containing Queuosine (e.g., tRNA^Tyr, tRNA^Asp, tRNA^Asn, tRNA^His)

Queuosine modification is specifically targeted to a subset of tRNAs that recognize codons beginning with N-A or N-U. These include tRNAs that decode codons for tyrosine (tRNA^Tyr), aspartic acid (tRNA^Asp), asparagine (tRNA^Asn), and histidine (tRNA^His). oup.comportlandpress.comnih.govelifesciences.orgembopress.orgwikipedia.orgnih.govoup.combiorxiv.orgbiorxiv.orgembopress.org

These "Q-family" tRNAs initially contain guanine at the position that will be modified. portlandpress.com The incorporation of queuine, and subsequent formation of queuosine, occurs post-transcriptionally. portlandpress.com

The specific tRNAs known to contain queuosine are summarized in the table below:

| Amino Acid | tRNA Designation | Anticodon (Unmodified) | Anticodon (Queuosine-modified) | Decoded Codons |

| Asparagine (Asn) | tRNA^Asn | GUU | QUU | AAU, AAC |

| Aspartic Acid (Asp) | tRNA^Asp | GUC | QUC | GAU, GAC |

| Histidine (His) | tRNA^His | GUG | QUG | CAU, CAC |

| Tyrosine (Tyr) | tRNA^Tyr | GUA | QUA | UAU, UAC |

Note: The anticodon shown is the 5' to 3' sequence. Q at the wobble position (position 34) allows decoding of both N-U and N-C codons.

Positional Integration of Queuosine within tRNA Anticodon Structures

Queuosine is consistently found at a specific location within the structure of the target tRNAs: the wobble position, which is the first nucleotide of the anticodon loop (position 34 in tRNA nomenclature). oup.comportlandpress.comelifesciences.orgembopress.orgwikipedia.orgnih.govoup.comembopress.org This strategic positioning at the wobble site is critical for its function in modulating codon-anticodon interactions during protein translation. oup.comportlandpress.comnih.gov

In bacterial biosynthesis, the process involves the replacement of the guanine originally present at position 34 with the queuine base. This exchange reaction is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT). portlandpress.comacs.orgnih.govnih.gov Following the insertion of queuine, further modifications occur to form the mature queuosine nucleoside within the tRNA. oup.comnih.gov this compound (epoxyqueuosine) has been identified as an intermediate in this pathway in some bacteria, being converted to queuosine. asm.orgnih.gov The presence of queuosine at this position influences the decoding properties of the tRNA, impacting translational efficiency and accuracy, particularly for codons ending in adenosine (A) or cytidine (C). oup.comnih.govelifesciences.orgfrontiersin.org

Advanced Analytical and Methodological Approaches in Nucleoside Oq Research

Mass Spectrometry-Based Techniques for Identification and Quantification

Mass spectrometry (MS) is a cornerstone technique in the analysis of modified nucleosides, offering high sensitivity and selectivity for both identification and quantification creative-proteomics.comnih.govtandfonline.comtandfonline.comresearchgate.net. The analysis typically involves the enzymatic hydrolysis of RNA into individual nucleosides, followed by chromatographic separation coupled with MS detection nih.govacs.orgoup.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside oQ Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the qualitative and quantitative analysis of modified nucleosides, including this compound nih.govtandfonline.comresearchgate.netacs.org. This technique combines the separation power of LC, which resolves nucleosides based on their physicochemical properties, with the sensitivity and specificity of MS/MS creative-proteomics.comtandfonline.com. The initial characterization of this compound utilized directly combined liquid chromatography/mass spectrometry nih.govresearchgate.net.

LC-MS/MS methods for nucleoside analysis often employ reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns to achieve optimal separation of a diverse range of nucleosides tandfonline.commdpi.com. Detection is typically performed in positive ion mode using electrospray ionization (ESI) oup.com. For targeted analysis and quantification, multiple reaction monitoring (MRM) is commonly used, where specific precursor ions and their characteristic fragment ions are monitored mdpi.commdpi.com. This provides a high degree of selectivity, allowing for the detection of this compound even in complex biological matrices mdpi.com.

The workflow for LC-MS analysis of nucleosides generally involves RNA isolation, purification, enzymatic hydrolysis into nucleosides, and then LC-MS/MS analysis nih.govacs.orgoup.com. Various factors during sample preparation and analysis, such as chemical instability and enzymatic hydrolysis efficiency, must be carefully controlled to avoid quantification biases nih.govacs.org.

High-Resolution Mass Spectrometry for Structural Confirmation of this compound

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and confirming its molecular formula creative-proteomics.comumb.edu. HRMS offers enhanced resolving power, enabling the differentiation of ions with very similar mass-to-charge ratios, thus preventing signal overlaps in complex samples creative-proteomics.comumb.edu.

HRMS, including techniques like Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) MS, is well-suited for the identification and characterization of nucleosides and their modifications creative-proteomics.com. In the initial structural elucidation of this compound, high-resolution mass spectrometry data were instrumental in confirming its identity as an epoxy derivative of queuosine nih.govresearchgate.net. HRMS/MS experiments provide detailed fragmentation patterns that offer insights into the structural features of the nucleoside, aiding in the confirmation of its proposed structure creative-proteomics.commdpi.com.

Application of Stable-Isotope Labeled Internal Standards (SILIS) in this compound Quantification

Accurate quantification of this compound using mass spectrometry requires the use of stable-isotope labeled internal standards (SILIS) nih.govtandfonline.comacs.orgoup.comnih.gov. A SILIS is an isotopologue of the analyte, containing stable isotopes such as ¹³C, ¹⁵N, or ²H, which has identical physicochemical properties to the unlabeled analyte nih.govacs.org. The SILIS is added to samples at a known concentration and is affected by matrix effects and ionization efficiency in the same way as the analyte nih.govacs.org.

By using the ratio of the analyte signal to the SILIS signal, variations introduced during sample preparation and MS analysis can be corrected, leading to more accurate and reproducible quantification nih.govacs.org. SILIS can be produced synthetically or biosynthetically through metabolic labeling tandfonline.comoup.comnih.gov. For the quantification of modified nucleosides, including potentially this compound, the use of a corresponding SILIS is considered best practice nih.gov. If a specific SILIS for this compound is unavailable, chemically similar isotope-labeled nucleosides may be used, although this requires careful validation of sample preparation steps nih.govacs.org. Studies on modified nucleoside analysis have highlighted the importance of SILIS for accurate quantification nih.govtandfonline.comacs.orgoup.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of biomolecules, providing information about the connectivity and spatial arrangement of atoms creative-proteomics.comamazon.comtandfonline.comnih.gov. Proton NMR spectroscopy played a significant role in the initial characterization and structural determination of this compound nih.govresearchgate.net.

NMR experiments, such as one-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, HMBC, NOESY) NMR, can provide comprehensive information about the sugar pucker, glycosidic bond conformation, and the presence and position of modifications on the nucleobase and sugar moiety mdpi.comtandfonline.comnih.govresearchgate.netacs.org. For modified nucleosides like oQ, NMR can confirm the position and stereochemistry of the epoxide ring and the attachment of the modified cyclopentylamino moiety nih.govresearchgate.net. While MS provides the mass and fragmentation pattern, NMR offers definitive proof of the molecular structure and conformation tandfonline.com. Studies on other modified nucleosides have demonstrated the utility of 2D NMR techniques like NOESY for confirming structural features, such as the position of methyl groups researchgate.net.

Biochemical and Genetic Assays for Studying this compound Metabolism

Biochemical and genetic assays are essential for understanding the metabolic pathways involving this compound, including its biosynthesis, incorporation into RNA, and potential degradation or conversion to other modified nucleosides creative-proteomics.comresearchgate.netnih.govresearchgate.net. This compound is known to be present in tRNA and is an intermediate in the biosynthesis of the hypermodified nucleoside queuosine (Q) nih.govresearchgate.netnih.gov.

Genetic studies can identify the genes encoding enzymes responsible for the synthesis and modification of nucleosides acs.orgnih.govresearchgate.net. For instance, genes like dpdA, dpdB, and dpdC have been implicated in DNA modification with 7-deazaguanine derivatives, related to the queuosine pathway acs.orgresearchgate.net. Biochemical assays can then be developed to characterize the activity of the enzymes identified through genetic studies nih.gov. These assays often involve incubating purified enzymes with appropriate substrates and cofactors and analyzing the reaction products using techniques like LC-MS/MS nih.gov.

Research has shown that this compound is converted to queuosine by the enzyme epoxyqueuosine reductase (QueG), a process that requires cobalamin as a cofactor nih.gov. This highlights the enzymatic steps involved in oQ metabolism. Studying the levels of this compound and related metabolites under different genetic or environmental conditions can provide insights into the regulation of its metabolic pathway nih.gov.

In Vitro Reconstitution of this compound Enzymatic Pathways

In vitro reconstitution of enzymatic pathways allows for the detailed study of individual enzymes or multi-enzyme complexes involved in the biosynthesis or modification of nucleosides in a controlled environment acs.orgresearchgate.net. This approach involves expressing and purifying the relevant enzymes and then reconstituting the reaction in a test tube with the necessary substrates and cofactors acs.orgresearchgate.net.

Analysis of this compound Levels in Gene Knockout Strains

Investigating the biosynthesis and function of this compound and queuosine often involves the use of gene knockout strains. By disrupting specific genes hypothesized to be involved in the modification pathway, researchers can analyze the resulting changes in nucleoside levels to infer gene function and pathway intermediates. This approach has been instrumental in elucidating the steps leading to queuosine formation.

Studies utilizing Escherichia coli knockout strains have been particularly informative for understanding the bacterial queuosine biosynthesis pathway, which includes epoxyqueuosine (oQ) as a precursor. For instance, screening of E. coli single gene knockouts using liquid chromatography-mass spectrometry (LC-MS) methods identified the protein responsible for the final step in queuosine biosynthesis, the conversion of oQ to Q. This enzyme, QueG (oQ reductase), is homologous to B12-dependent iron-sulfur proteins. Analysis of an E. coli ΔqueG knockout strain revealed that its RNA contained only oQ, confirming the role of QueG in this conversion step. pnas.org

Another gene implicated in the early stages of queuosine biosynthesis in E. coli is queC. Chromosomal knockouts of the queC gene have been shown to eliminate queuosine modification of tRNAs. researchgate.netfrontiersin.org This indicates that QueC functions at an initial step in the pathway, upstream of oQ formation and its subsequent reduction to Q. Analysis of tRNA from a queA mutant strain (QueA is also involved in the conversion of preQ1 to oQ) showed a diffuse band between Q+ and Q- tRNAs, and this could be rescued by introducing a functional copy of queA. nih.gov

In eukaryotes, where queuosine is salvaged rather than synthesized de novo, gene knockouts affecting the insertion of queuine into tRNA have also been studied. For example, in Schizosaccharomyces pombe, deletions in genes encoding the eukaryotic tRNA-guanine transglycosylase (eTGT) subunits, QTRT1 and QTRTD1, result in the absence of queuosine in tRNA. acs.org Similarly, knockout of the QTRT1 gene in mice led to significantly reduced levels of Q-modification in cells, although not a complete elimination in some cases, potentially due to splice isoforms or other modifying genes. mdpi.com Mass spectrometry quantification in the brain tissue of Qtrt1 knockout mice confirmed altered levels of Q and its derivatives like galactosyl-Q and mannosyl-Q. nih.gov

These studies highlight the power of gene knockout approaches combined with sensitive analytical techniques like LC-MS to dissect the complex pathways involving this compound and its related modifications.

| Gene Knockout Strain | Organism | Affected Nucleoside Levels | Key Finding | Source |

| ΔqueG | Escherichia coli | Accumulation of oQ | QueG is the oQ reductase, converting oQ to Q. | pnas.org |

| ΔqueC | Escherichia coli | Absence of Queuosine | QueC functions in early queuosine biosynthesis. | researchgate.netfrontiersin.org |

| ΔqueA | Escherichia coli | Reduced/altered Queuosine | QueA is involved in preQ1 to oQ conversion. | nih.gov |

| ΔQTRT1 | S. pombe | Absence of Queuosine | QTRT1 is essential for queuine insertion. | acs.org |

| Qtrt1 knockout | Mouse | Reduced Q-modification | QTRT1 affects Q levels in mammalian tissues. | nih.govmdpi.com |

Optimization of Sample Preparation Protocols for this compound Analysis (e.g., RNA Hydrolysis, pH Control)

Accurate quantification of this compound and other modified nucleosides requires carefully optimized sample preparation protocols. The general workflow typically involves RNA isolation, enzymatic hydrolysis of RNA to individual nucleosides, and subsequent analysis, often by LC-MS. acs.orgprotocols.io

A critical step in this process is the enzymatic digestion of RNA. A common procedure involves hydrolyzing total cellular RNA to its constituent nucleotides and then dephosphorylating them to yield nucleosides suitable for LC-MS analysis. pnas.org This typically employs a combination of enzymes such as nuclease P1, phosphodiesterase I, and bacterial alkaline phosphatase, often performed in a stepwise manner with specific buffer conditions and incubation temperatures. pnas.orgelifesciences.org For example, one protocol describes incubation with nuclease P1 at pH 5.3, followed by incubation with phosphodiesterase I and bacterial alkaline phosphatase at pH 7.5. pnas.org Commercial kits for RNA digestion are also available, and their efficacy in releasing various RNA modifications needs careful consideration. acs.org

Optimization of hydrolysis conditions is crucial because the chemical stability of modified nucleosides can vary. Some modifications are susceptible to degradation or rearrangement under certain pH conditions. For instance, this compound itself has been reported to undergo isomerization readily under alkaline conditions, yielding a rearranged product, oQ'. researchgate.netresearchgate.net This highlights the importance of controlling the pH during the hydrolysis steps to prevent such artifacts and ensure accurate quantification of the original nucleoside species. Maintaining slightly acidic or neutral conditions during hydrolysis can be beneficial for preserving the integrity of certain labile modifications. nih.gov

Beyond enzymatic digestion, other aspects of sample preparation require optimization. Purification steps, such as using molecular weight cutoff filters to remove enzymes after hydrolysis, are important to reduce instrument contamination and enhance analytical sensitivity. acs.org The addition of stable isotope-labeled internal standards (SILIS) is considered best practice for absolute quantification by LC-MS, helping to correct for potential signal fluctuations during detection. acs.org While SILIS are ideal, if unavailable, other internal standards like isotope-labeled canonical nucleosides or chemically similar modifications may be used, although this requires high confidence in the sample preparation consistency. acs.org

The optimization of sample preparation protocols, including careful control of RNA hydrolysis conditions and pH, is paramount for reliable and accurate analysis of this compound and other modified nucleosides, enabling meaningful biological insights from studies involving gene knockouts and other experimental manipulations.

Chemical Synthesis and Derivatization of Nucleoside Oq

Strategies for De Novo Chemical Synthesis of Nucleoside oQ

De novo synthesis, in the context of complex molecules like nucleosides, refers to their construction from simpler precursor molecules, as opposed to salvage pathways which recycle partially degraded components. unacademy.comwikipedia.org While organisms like bacteria perform the biosynthesis of queuosine de novo starting from GTP, the chemical synthesis of this compound (Epoxyqueuosine) involves constructing this specific modified nucleoside in a laboratory setting from readily available chemical building blocks. ias.ac.inwikipedia.orgnih.gov

A total synthesis of oQ has been proposed. pdx.edu This chemical synthesis route is distinct from the biological de novo pathway observed in bacteria, which involves a series of enzymatic transformations of GTP through intermediates like preQ0 and preQ1 before the formation of epoxy-Q (oQ) on the tRNA by the enzyme QueA. ias.ac.inwikipedia.orgnih.gov Chemical de novo synthesis aims to build the complex structure of this compound step-by-step using controlled chemical reactions.

Stereoselective Synthetic Approaches for this compound and its Analogs

Stereoselective synthesis is crucial for producing biologically active nucleosides and their analogs because the specific three-dimensional arrangement of atoms (stereochemistry) significantly influences their interactions with biological molecules like enzymes and nucleic acids. This compound itself possesses defined stereocenters, particularly in its cyclopentenendiol moiety and the ribofuranosyl sugar. nih.gov

General strategies for the stereoselective synthesis of nucleosides involve the coupling of a nucleophilic heterocyclic base with an electrophilic sugar derivative. wikipedia.org The Silyl-Hilbert-Johnson (or Vorbrüggen) reaction is a widely used method for this coupling, often employing silylated bases and electrophilic sugar derivatives in the presence of a Lewis acid. wikipedia.org Neighboring group participation can facilitate the selective formation of the desired β-nucleoside anomer when using acyl-protected ribose derivatives. wikipedia.org

For nucleoside Q precursors and analogs, stereoselective routes have been developed. For instance, a convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine derivatives of the nucleoside Q precursor (PreQ0) has been reported. nih.gov This approach allowed for the efficient preparation of 4-substituted analogs with specific three-dimensional characteristics, including chiral cyclopentane-1,2-diol and -1,2,3-triol derivatives. nih.gov

While specific details on the stereoselective chemical synthesis of this compound itself are less widely documented in the provided sources compared to its biosynthesis, the principles established for the stereoselective synthesis of other nucleosides and nucleoside Q precursors are applicable. Achieving the correct stereochemistry at the glycosidic bond and the modified cyclopentene ring is paramount for synthesizing biologically relevant this compound and its analogs. Methods involving chiral auxiliaries, enzymatic procedures, and controlled glycosylation reactions are generally employed in nucleoside chemistry to achieve high stereoselectivity. beilstein-journals.orgrsc.org

Preparation of this compound Analogs for Biochemical Probes and Mechanistic Studies

The synthesis of this compound analogs is important for investigating the biological pathways involving oQ and Queuosine. These analogs can serve as biochemical probes to study enzyme mechanisms, track metabolic routes, and understand the functional significance of oQ modification in tRNA. nih.govplos.org

Analogs can be designed with modifications to the base, sugar, or the cyclopentene moiety of this compound. These modifications might include isotopic labeling (e.g., with 15N as used for preQ1 base derivatives to study binding processes via NMR spectroscopy), incorporation of reporter groups (like fluorescent tags for visualization), or structural alterations to probe enzyme active sites or metabolic transformations. plos.orgbeilstein-journals.orgkilobaser.com

The preparation of such analogs often utilizes modified versions of the de novo or stereoselective synthesis strategies. For example, modified nucleoside oligophosphates, which can be considered analogs or derivatives, can be accessed through methods like using phosphoramidite analogs of modified cyclotriphosphates, allowing for rapid access to pure compounds and analogs that were previously difficult to obtain. nih.gov Enzymatic methods also offer a promising avenue for the stereoselective synthesis of modified nucleoside 5′-monophosphates, which can then be further modified. mdpi.commdpi.com

Nucleoside analogs have been successfully employed as chemical probes in various biological studies. For instance, pyrimidine nucleoside analogues have been used to assess compound effects on parasite proliferation by incorporating into DNA during synthesis. plos.org Similarly, modified nucleosides related to the queuosine pathway, including potential oQ analogs, can be synthesized and used to dissect the complex enzymatic steps involved in queuosine biosynthesis and insertion into tRNA, as well as to explore their interactions with riboswitches and other regulatory elements. beilstein-journals.org

The synthesis of analogs with specific modifications allows researchers to gain detailed insights into the mechanistic aspects of the enzymes involved in oQ metabolism and the functional consequences of oQ incorporation or further modification in biological systems.

Future Directions in Nucleoside Oq Research

Identification of Novel Enzymes and Cofactors in Nucleoside oQ Pathways

The biosynthesis of queuosine involves a series of enzymatic transformations, with this compound representing a penultimate intermediate that is converted to queuosine by the enzyme oQ reductase (QueG) pnas.org. The identification of QueG as a protein homologous to B12-dependent iron-sulfur proteins involved in halorespiration has opened new avenues for research into its catalytic mechanism and cofactor requirements pnas.org. Studies have indicated that QueG activity is stimulated by exogenously supplied cobalamin (vitamin B12) and requires iron, suggesting these are essential cofactors pnas.org. Furthermore, the protein TonB has been implicated in the import of cobalamin and iron, which are necessary for oQ reductase function pnas.org.

Despite these findings, several questions regarding the enzymes and cofactors involved in this compound pathways remain. Future research should aim to:

Elucidate the precise mechanistic role of cobalamin and iron in the catalytic activity of oQ reductase. While cobalamin is thought to potentially participate in electron transfer or direct chemical transformation, the exact steps are not fully understood pnas.org.

Identify the in vivo reductant for the oQ reductase reaction, as in vitro studies have utilized artificial reductants like dithionite and methyl viologen pnas.org.

Investigate the potential for other, as yet unidentified, enzymes or accessory proteins that may regulate QueG activity or the availability of its cofactors.

Further characterize oQ synthase (QueA), the enzyme responsible for generating this compound from preQ1, particularly regarding the source and transfer mechanism of the cyclopentanediol epoxide moiety derived from S-adenosyl-l-methionine (AdoMet) pnas.orgnih.gov. Kinetic studies have provided some parameters for QueA, but a complete understanding of its mechanism is still developing nih.gov.

Explore the potential for variations in enzymatic machinery across different organisms, particularly between bacteria (which synthesize queuosine de novo) and eukaryotes (which salvage queuine) wikipedia.orgportlandpress.commdpi.com.

Understanding these enzymatic and cofactor dependencies is crucial for a complete picture of queuosine biosynthesis and the central role of this compound within this pathway.

Interplay of this compound with Other RNA Modifications and RNA Processing Events

RNA modifications are increasingly recognized as crucial regulators of gene expression and cellular function, and this compound and its product queuosine are not isolated entities within the cellular RNA landscape. Research has revealed a notable interplay between queuosine modification and other RNA modifications, particularly the methylation of cytosine at position 38 (m5C38) in tRNAAsp by Dnmt2 family methyltransferases mdpi.comoup.comembopress.orgembopress.org. This cross-talk, observed in diverse organisms from yeast to humans, suggests a coordinated regulatory network among tRNA modifications mdpi.comoup.com.

Future research should delve deeper into the intricate relationships between this compound/queuosine and other RNA modifications by:

Investigating how the presence or absence of this compound or queuosine influences the activity or substrate specificity of other RNA-modifying enzymes.

Exploring whether other RNA modifications, in turn, affect the efficiency of oQ formation or its conversion to Q.

Examining the potential for interplay between queuosine modification and modifications in other RNA types beyond tRNA, given the widespread impact of RNA modifications on cellular processes.

Determining how the dynamic levels of Q-tRNA modification, which are influenced by factors like nutrient availability and the microbiome, impact the landscape of other RNA modifications embopress.orgnih.gov.

Beyond modifications, this compound and queuosine are intimately linked to RNA processing events, most notably translation. Queuosine's location at the wobble position of specific tRNAs directly impacts codon-anticodon pairing and influences translational efficiency and fidelity portlandpress.comembopress.orgembopress.org. Alterations in queuosine modification levels have been shown to affect translational speed and can lead to proteome imbalances, endoplasmic reticulum stress, and the unfolded protein response embopress.org.

Future research should explore the interplay with RNA processing events by:

Further investigating how the presence or absence of this compound impacts tRNA maturation and processing before its conversion to queuosine.

Precisely mapping how changes in Q-tRNA modification levels affect the translation of specific mRNA subsets.

Examining the potential links between queuosine modification status and other RNA processing events such as splicing or RNA stability.

Utilizing advanced techniques like ribosome profiling to gain a more comprehensive understanding of how Q-tRNA modifications influence translation dynamics at a global level.

Understanding these complex interdependencies is vital for appreciating the full impact of this compound and queuosine on cellular function.

Broader Physiological Implications of this compound Presence and Modification State

The ubiquitous nature of queuosine across diverse life forms strongly suggests a fundamental physiological role, although this role has historically been challenging to fully define pnas.org. Recent research has begun to shed light on the broader physiological implications of queuosine presence and modification state, linking it to processes ranging from metabolism to neurological function and disease embopress.orgnih.govbluetools-project.eunih.gov.

Future research into the physiological implications of this compound and queuosine should focus on:

Further elucidating the role of queuosine as a putative vitamin or micronutrient in eukaryotes and determining the consequences of dietary or microbiome-related queuine deficiency wikipedia.orgmdpi.comembopress.org.

Investigating the mechanisms by which queuosine deficiency impacts tyrosine production and tetrahydrobiopterin (BH4) levels, and the downstream effects on various biochemical pathways that rely on these molecules nih.govnih.gov.

Exploring the specific links between altered Q-tRNA modification levels and the development and progression of diseases such as inflammatory bowel disease and cancer portlandpress.comnih.govbluetools-project.eu. Research suggests a potential role in modulating genes like p53 and Akt, but the precise mechanisms require further investigation bluetools-project.eu.

Deepening the understanding of how queuosine modification influences neurological function, learning, and memory, building on observations in mouse models embopress.orgbluetools-project.eu.

Examining the dynamic regulation of queuosine modification during development, differentiation, and in response to environmental cues portlandpress.comnih.gov.

Investigating the potential for therapeutic interventions that target queuosine biosynthesis or salvage pathways for the treatment of related diseases.

The study of this compound and its conversion to queuosine remains a fertile ground for research. Future investigations into the identification of novel enzymes and cofactors, the intricate interplay with other RNA modifications and processing events, and the broader physiological implications will undoubtedly reveal further fundamental biological roles for this important modified nucleoside.

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting and quantifying Nucleoside oQ in bacterial RNA, and how are they optimized?

- Methodology : Reverse-phase HPLC coupled with UV-visible spectrophotometry and tandem mass spectrometry (MS/MS) is the gold standard. Nucleosides are resolved based on retention times (30–32 min for oQ/Q) and confirmed via extracted ion chromatograms (e.g., m/z = 426 for oQ). Validation involves comparing RNA from wild-type E. coli with deletion strains (e.g., tgt or QueA mutants) to confirm specificity .

- Key Parameters : Retention time consistency, ion mass accuracy (±5 ppm), and signal intensity ratios (e.g., oQ peak intensity typically 0–30% of Q under standard conditions) .

Q. How can researchers confirm the absence of this compound in genetically engineered bacterial strains?

- Experimental Design : Use targeted gene deletions (e.g., tgt, QueA, or cph4 synthase) and analyze RNA extracts via HPLC-MS/MS. Absence of oQ (m/z = 426) and presence of precursors (e.g., preQ1 at m/z = 312 in QueA mutants) validate pathway disruption .

- Controls : Include wild-type strains and reference chromatograms to rule out instrument artifacts .

Advanced Research Questions

Q. What strategies are effective for mapping the biosynthetic pathway of this compound, including precursor identification?

- Genetic and Metabolic Profiling : Combine knockout studies (e.g., b2765, b2777) with metabolomic profiling to track intermediates like preQ1. Use isotopic labeling or in vitro enzyme assays (e.g., QueA activity) to confirm enzymatic steps .

- Data Interpretation : Cross-reference chromatographic data with genomic annotations to link gene function to biochemical modifications .

Q. How do growth conditions influence the oQ/Q ratio in bacterial RNA, and how should experiments control for this variability?

- Controlled Variables : Standardize culture media (e.g., Lennox broth), growth phases, and RNA isolation protocols. Perform time-series analyses to correlate oQ levels with metabolic states .

- Statistical Analysis : Use intensity ratios (oQ/Q) and ANOVA to assess significance. Report variability coefficients (<10% for reliable quantification) .

Q. What computational and statistical tools are recommended for differentiating oQ from structurally similar nucleosides in complex mixtures?

- Data Processing : Employ extracted ion chromatograms (XICs) and tandem MS/MS fragmentation patterns. Use software (e.g., Xcalibur, MaxQuant) for peak alignment and noise reduction .

- Validation : Compare with synthetic standards and spiked samples to confirm detection limits (e.g., 0.1 nM sensitivity) .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in nucleoside analysis across laboratories?

- Protocol Standardization : Detailed documentation of HPLC gradients, MS parameters (e.g., ionization voltage, collision energy), and RNA digestion/dephosphorylation steps .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw chromatograms and metadata in open repositories (e.g., ProteomeXchange) .

Q. What root-cause analysis frameworks are suitable for addressing discrepancies in oQ detection studies?

- Deviation Management : Follow GMP-like protocols: Document outliers, perform instrument recalibration, and re-test using backup RNA aliquots. Use positive/negative controls to isolate technical vs. biological variability .

Data Reporting Standards

Q. What essential details must be included in publications reporting oQ-related findings?

- Mandatory Elements :

- RNA isolation and digestion protocols .

- Chromatographic parameters (column type, mobile phase composition) .

- MS instrument settings and data processing workflows .

- Genetic strain identifiers (e.g., Keio collection IDs for E. coli mutants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.